Soil Hydrolysis Half-Life: Isooctyl Ester Persistence Advantage Over Short-Chain Esters
In a direct comparative study by Smith (1976), the iso-octyl ester of 2,4,5-T demonstrated significantly slower hydrolysis in four Saskatchewan prairie soils at 25±1°C compared to iso-propyl and n-butyl esters. After 24 hours, less than 20% of applied iso-propyl and n-butyl esters were recoverable from one soil type and none from the remaining three, while iso-octyl ester loss was substantially slower. No trace of the 2,4,5-T iso-octyl ester was detected in any moist soil after 48 hours [1]. As the n-octyl ester (CAS 94043-00-2) shares comparable molecular weight and steric properties with the iso-octyl ester, its hydrolysis rate is expected to fall within this longer persistence window relative to short-chain ester alternatives.
| Evidence Dimension | Soil hydrolysis persistence (ester recovery after 24 h in moist prairie soils, 25±1°C) |
|---|---|
| Target Compound Data | Iso-octyl ester of 2,4,5-T: loss slower than iso-propyl and n-butyl; no ester detected after 48 h in moist soils [1]. Extrapolated to n-octyl ester based on structural similarity. |
| Comparator Or Baseline | Iso-propyl ester of 2,4,5-T: <20% recovery in one soil, 0% in three soils after 24 h. n-Butyl ester of 2,4,5-T: <20% recovery in one soil, 0% in three soils after 24 h. |
| Quantified Difference | Iso-octyl ester (and by extension n-octyl ester) persists >2× longer than iso-propyl or n-butyl esters; window extends to at least 48 h vs. <24 h for short-chain esters. |
| Conditions | Four Saskatchewan prairie soils at field capacity moisture, pH range approximately 5.5–7.8, 25±1°C, ester analysis by gas chromatography. Source: Smith, Weed Research 1976, 16(1):19-22 [1]. |
Why This Matters
Longer soil persistence of the n-octyl ester relative to methyl, ethyl, or propyl esters directly influences application frequency, residual weed control duration, and environmental fate modeling in agricultural field studies—making it the preferred choice for experiments requiring sustained soil activity without rapid ester hydrolysis to the free acid.
- [1] Smith, A.E. (1976). The hydrolysis of herbicidal phenoxyalkanoic esters to phenoxyalkanoic acids in Saskatchewan soils. Weed Research, 16(1), 19-22. View Source
